molecular formula C9H15N3O2 B13621128 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B13621128
M. Wt: 197.23 g/mol
InChI Key: ZFFHMFIGCAJJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves the reaction of ethyl bromoacetate with primary amines in the presence of an oxidizing agent such as phenacyl . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-6-4-7(2)12(11-6)5-8(10-3)9(13)14/h4,8,10H,5H2,1-3H3,(H,13,14)

InChI Key

ZFFHMFIGCAJJSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C(=O)O)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.